![molecular formula C14H24Cl2N4 B1442975 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride CAS No. 1354952-10-5](/img/structure/B1442975.png)
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride
Overview
Description
The compound “1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride” is a chemical compound with the CAS Number: 1354952-10-5 . It has a molecular weight of 319.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N4.2ClH/c1-2-4-12-16-17-13 (18 (12)9-3-1)11-10-14 (11)5-7-15-8-6-14;;/h11,15H,1-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Herbicidal Activities
- The compound 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride and its derivatives have been studied for their herbicidal activities. Specifically, some derivatives exhibited moderate herbicidal activity against rape and barnyard grass, indicating potential use in agricultural applications (Wang et al., 2006).
Anticonvulsant Activity
- Research has shown that derivatives of this compound demonstrate anticonvulsant activity. This was evaluated using the maximal electroshock (MES) test, with some compounds showing significant efficacy, suggesting potential therapeutic applications in the treatment of epilepsy (Piao et al., 2012).
Antimicrobial Properties
- Certain derivatives of 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride have been evaluated for their antimicrobial properties. Studies have shown effectiveness against both bacteria and fungi, indicating potential use in developing new antimicrobial agents (Demchenko et al., 2021).
Synthesis and Characterization
- The compound has been a subject of extensive research in terms of its synthesis and characterization. Studies have focused on efficient synthesis methods and structural determination, which is crucial for its application in various scientific fields (Makei et al., 2004).
Analgesic Properties
- Research has also been conducted to explore the analgesic properties of derivatives of this compound. These studies are essential in understanding the potential of these compounds in pain management and treatment (Demchenko et al., 2018).
properties
IUPAC Name |
3-(6-azaspiro[2.5]octan-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-2-4-12-16-17-13(18(12)9-3-1)11-10-14(11)5-7-15-8-6-14;;/h11,15H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGNUNFOBFPHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CC34CCNCC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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